

Spectroscopic Characterization of 5-Formyl-2-methoxybenzotrile: A Technical Guide

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Compound of Interest

| | |
|----------------|------------------------------|
| Compound Name: | 5-Formyl-2-methoxybenzotrile |
| CAS No.: | 21962-50-5 |
| Cat. No.: | B1344284 |

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This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **5-Formyl-2-methoxybenzotrile** (C₉H₇NO₂), a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction and Molecular Structure

5-Formyl-2-methoxybenzotrile, with a molecular weight of 161.16 g/mol, possesses a unique trifunctionalized aromatic scaffold.^[1] The interplay between the electron-withdrawing nitrile and formyl groups and the electron-donating methoxy group creates a distinct electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is paramount for reaction monitoring, quality control, and the rational design of novel derivatives.

Below is the chemical structure of **5-Formyl-2-methoxybenzotrile**, which will be referenced throughout this guide.

Figure 1: Molecular Structure of **5-Formyl-2-methoxybenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ^1H and ^{13}C NMR spectra of **5-Formyl-2-methoxybenzonitrile** are detailed below.

^1H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|---------------------|-------------|--------------------------------------|
| ~10.0 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.8 | Doublet | 1H | Aromatic proton (H-6) |
| ~7.6 | Doublet of doublets | 1H | Aromatic proton (H-4) |
| ~7.1 | Doublet | 1H | Aromatic proton (H-3) |
| ~3.9 | Singlet | 3H | Methoxy protons (-OCH ₃) |

Interpretation:

- The aldehyde proton is expected to be the most downfield-shifted signal due to the strong deshielding effect of the carbonyl group.
- The aromatic protons will exhibit a characteristic splitting pattern. H-6, being ortho to the electron-withdrawing formyl group, will be downfield. H-4 will be a doublet of doublets due to coupling with both H-3 and H-6. H-3, being ortho to the electron-donating methoxy group, will be the most upfield of the aromatic protons.

- The methoxy protons will appear as a sharp singlet, as they have no adjacent protons to couple with.

| Protons | Predicted Chemical Shifts (ppm) |
|------------|---------------------------------|
| H-methoxy | ~3.9 |
| H-3 | ~7.1 |
| H-4 | ~7.6 |
| H-6 | ~7.8 |
| H-aldehyde | ~10.0 |

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Figure 2: Predicted ^1H NMR Chemical Shift Correlations.

^{13}C NMR Spectroscopy

The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|---|
| ~190 | Aldehyde Carbonyl (C=O) |
| ~160 | C-2 (Carbon attached to -OCH ₃) |
| ~135 | C-4 |
| ~133 | C-6 |
| ~120 | C-5 (Carbon attached to -CHO) |
| ~118 | Nitrile Carbon (C≡N) |
| ~115 | C-1 (Carbon attached to -CN) |
| ~112 | C-3 |
| ~56 | Methoxy Carbon (-OCH ₃) |

Interpretation:

- The carbonyl carbon of the aldehyde will be the most downfield signal.
- The carbon attached to the methoxy group (C-2) will also be significantly downfield due to the electronegativity of the oxygen atom.
- The nitrile carbon will appear in the characteristic region for cyano groups.
- The remaining aromatic carbons will have shifts determined by the combined electronic effects of the substituents.
- The methoxy carbon will be the most upfield signal.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **5-Formyl-2-methoxybenzotrile** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).^[2]

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- For ^1H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.

Infrared (IR) Spectroscopy

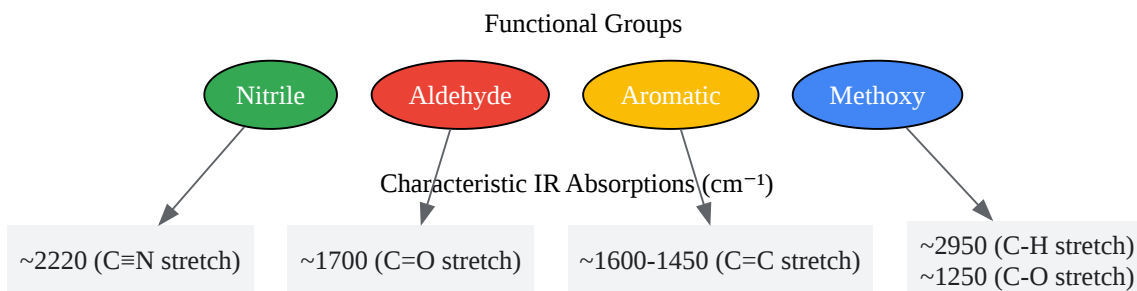
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm^{-1}) | Vibration Type | Functional Group |
|---------------------------------|----------------------------------|-----------------------------|
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Methoxy ($-\text{OCH}_3$) |
| ~2230-2210 | $\text{C}\equiv\text{N}$ stretch | Nitrile |
| ~1700 | $\text{C}=\text{O}$ stretch | Aldehyde |
| ~1600-1450 | $\text{C}=\text{C}$ stretch | Aromatic Ring |
| ~1250 | C-O stretch | Aryl ether |

Interpretation:

- The sharp, strong absorption around 2220 cm^{-1} is a definitive indicator of the nitrile group.[\[3\]](#)
- The strong carbonyl stretch of the aldehyde at approximately 1700 cm^{-1} is another key diagnostic peak.[\[3\]](#)

- The presence of aromatic C-H and C=C stretching vibrations confirms the benzene ring.
- The C-O stretching of the aryl ether and the C-H stretching of the methoxy group provide further evidence for the methoxy substituent.



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Figure 3: Key Functional Groups and Their Predicted IR Absorptions.

Experimental Protocol: IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **5-Formyl-2-methoxybenzotrile** sample directly onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record a background spectrum of the empty ATR accessory.
- Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

[4]

- The data is usually presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

| m/z | Ion |
|-----|------------------------------------|
| 161 | [M] ⁺ (Molecular Ion) |
| 160 | [M-H] ⁺ |
| 132 | [M-CHO] ⁺ |
| 130 | [M-OCH ₃] ⁺ |

Interpretation:

- The molecular ion peak at m/z 161 corresponds to the exact mass of **5-Formyl-2-methoxybenzotrile** (C₉H₇NO₂).[\[1\]](#)[\[5\]](#)
- A prominent peak at m/z 160 is expected due to the loss of the aldehydic hydrogen.
- Fragmentation involving the loss of the formyl group (CHO, 29 Da) would result in a fragment at m/z 132.
- Loss of the methoxy group (OCH₃, 31 Da) would lead to a fragment at m/z 130.

Experimental Protocol: Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

- Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition:

- Use a standard electron ionization energy of 70 eV.
- Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
- The resulting spectrum will show the relative abundance of the different fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the unambiguous identification and characterization of **5-Formyl-2-methoxybenzotrile**. The predicted ^1H NMR, ^{13}C NMR, IR, and MS data, along with the provided experimental protocols, offer a comprehensive resource for researchers working with this important chemical intermediate. The unique combination of functional groups gives rise to a distinct set of spectroscopic features that can be readily interpreted to confirm the structure and purity of the compound.

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